Product packaging for (4-Methyloxan-4-yl)methanamine(Cat. No.:CAS No. 65626-24-6)

(4-Methyloxan-4-yl)methanamine

Cat. No.: B1396613
CAS No.: 65626-24-6
M. Wt: 129.2 g/mol
InChI Key: ORECGNYKJRNVMQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Amines in Heterocyclic Chemistry Research

Heterocyclic amines, which are organic compounds containing at least one heterocyclic ring with atoms of at least two different elements and an amine group, have been a subject of scientific inquiry since the 1800s. wikipedia.orgijarsct.co.in Their history is intertwined with the study of natural products, from the early isolation of alloxan (B1665706) from uric acid in 1818 to the synthesis of indigo (B80030) dye in 1906. ijarsct.co.in Many foundational molecules in biology, such as the nucleobases in DNA, vitamins like niacin (Vitamin B3), and alkaloids, are heterocyclic amines. wikipedia.orgpressbooks.pub

The initial focus on these compounds was driven by their presence in natural sources and their vibrant colors, leading to the development of the synthetic dye industry. ijarsct.co.innih.gov However, research took a significant turn with the discovery of their diverse biological activities. For instance, the recognition of the carcinogenic properties of certain aromatic amines, first observed in dyestuff industry workers, spurred extensive investigation into their metabolic pathways and health effects. nih.govnih.gov This led to the understanding that while some heterocyclic amines can be harmful, others, like the coenzyme pyridoxal (B1214274) phosphate (B84403) and the blood oxygen carrier heme, are essential for life. pressbooks.pub

In the 20th and 21st centuries, the focus has shifted towards harnessing the therapeutic potential of synthetic heterocyclic amines. The development of pharmaceuticals like sildenafil (B151) (Viagra) and various antibacterial agents based on the β-lactam structure of penicillin showcases the successful application of these scaffolds in medicine. ijarsct.co.inpressbooks.pub The evolution of research in this field demonstrates a continuous progression from basic characterization to the sophisticated design of molecules with specific biological functions, a trajectory that informs the potential investigation of novel compounds like (4-Methyloxan-4-yl)methanamine.

The Significance of the Oxane Ring System as a Chemical Scaffold

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a six-membered saturated heterocycle containing one oxygen atom. drugbank.com This structural motif is of great importance in medicinal chemistry and materials science, serving as a versatile chemical scaffold. chemicalbook.comnih.gov Ring systems are fundamental components of molecular design as they dictate the three-dimensional shape, electronic distribution, and flexibility of a molecule, which are key determinants of its biological activity and physical properties. nih.govresearchgate.net

The oxane ring is found in numerous biologically active natural products and has been incorporated into various synthetic pharmaceutical agents. chemicalbook.comauctoresonline.org Its utility stems from several advantageous characteristics:

Improved Physicochemical Properties : Introducing an oxane motif can favorably influence a compound's solubility, metabolic stability, and lipophilicity. acs.org

Bioisosteric Replacement : The oxane ring can act as a bioisostere for other chemical groups. For instance, it has been used as a replacement for gem-dimethyl or carbonyl groups to enhance a molecule's properties. acs.org The ether oxygen can also mimic a peptide's carbonyl oxygen, forming crucial hydrogen bonds in the active sites of enzymes, a strategy used in the design of HIV protease inhibitors. nih.gov

Structural Rigidity : The ring can serve as a conformational lock, rigidifying a molecule's structure, which can be crucial for binding to a biological target. acs.org

The versatility of the tetrahydropyran system makes it a valuable building block in drug discovery, contributing to the development of new therapeutic agents with potentially improved efficacy and fewer side effects. chemicalbook.com

Current Research Gaps and Future Perspectives for this compound Investigations

A review of the current scientific literature indicates that This compound is primarily available as a research chemical or building block from various commercial suppliers. biosynth.comclearsynth.combiosynth.comsigmaaldrich.com Its presence in chemical catalogs, often as a hydrochloride salt, suggests its utility in synthesis rather than as a well-studied end-product. synblock.com The PubChem database lists numerous patents associated with the compound, hinting at its incorporation into larger, proprietary molecules, but detailed, publicly accessible research focusing specifically on its synthesis, reactivity, and biological activity is limited. uni.lunih.gov

This lack of specific research represents a significant knowledge gap. The compound itself, featuring a primary amine attached to a quaternary center on an oxane ring, presents a unique three-dimensional structure that is under-explored in pharmaceutical and materials science chemical space. nih.gov

Future research perspectives for this compound are promising and can be extrapolated from the known value of its constituent parts:

Medicinal Chemistry : Given the importance of the oxane scaffold and primary amines in drug design, this compound serves as an ideal starting point for creating libraries of more complex molecules. The primary amine group is a key functional handle for derivatization, allowing for the attachment of various substituents through reactions like amidation or sulfonylation to explore structure-activity relationships (SAR). auctoresonline.orgbenthamdirect.com Investigations could target areas where tetrahydropyran-containing molecules have already shown promise, such as in the development of anticancer or anti-inflammatory agents. auctoresonline.org

Materials Science : The rigid, non-aromatic structure of the substituted oxane ring could be exploited in materials science. Similar to how scaffolds like cubane (B1203433) are used as rigid linkers, this compound could be incorporated into polymers or other materials to control their spatial arrangement and properties. researchgate.net

Scaffold Development : The compound is a prime candidate for "scaffold hopping" exercises, where it could be used to replace existing core structures (like a phenyl ring) in known bioactive molecules. This could lead to novel compounds with improved properties such as enhanced metabolic stability or better solubility, an approach often referred to as "escaping from flatland" in medicinal chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B1396613 (4-Methyloxan-4-yl)methanamine CAS No. 65626-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-8)2-4-9-5-3-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORECGNYKJRNVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70709472
Record name 1-(4-Methyloxan-4-yl)methanamine
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65626-24-6
Record name Tetrahydro-4-methyl-2H-pyran-4-methanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyloxan-4-yl)methanamine
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Record name (4-methyloxan-4-yl)methanamine
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Advanced Synthetic Strategies and Methodological Innovations for 4 Methyloxan 4 Yl Methanamine

Convergent and Divergent Synthetic Approaches to the Core Structure

The construction of the (4-Methyloxan-4-yl)methanamine core can be approached through various synthetic strategies, each with its own merits regarding efficiency and scalability.

One common approach begins with tetrahydro-4H-pyran-4-one. This starting material can undergo a Strecker reaction, which involves treatment with an amine, such as ammonia (B1221849), and a cyanide source, like sodium cyanide, followed by hydrolysis of the resulting aminonitrile to yield the desired aminomethyl group. An alternative to the Strecker synthesis is the Bucherer-Bergs reaction, which utilizes ammonium (B1175870) carbonate and sodium cyanide.

Another prominent pathway is the reductive amination of tetrahydro-4H-pyran-4-one. This can be achieved using various reducing agents in the presence of an ammonia source. For instance, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst with ammonium formate (B1220265) can directly yield the target amine.

Stereoselective Synthesis Methodologies

The creation of chiral centers is a important aspect of modern drug discovery. For this compound, while the target compound itself is achiral, stereoselective methods become relevant when developing derivatives or analogues with additional chiral centers on the oxane ring.

For instance, asymmetric synthesis techniques can be employed to construct the tetrahydropyran (B127337) ring itself, thereby controlling the stereochemistry of substituents. A recent patent describes a method for preparing chiral 4-amino-3-hydroxytetrahydropyran through a multi-step sequence that includes an asymmetric amine oxidation reaction to establish a carbon-oxygen chiral center, followed by a diastereoselective reductive amination. google.com While not directly applied to this compound, such methodologies could be adapted to introduce chirality.

Development of Efficient and Scalable Synthetic Routes

For practical applications, the development of efficient and scalable synthetic routes is paramount. A key focus is the use of commercially available, cost-effective reagents and conditions that are amenable to large-scale production. acs.orgresearchgate.net

A published process development for a related compound, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, highlights a scalable approach that could be adapted. acs.orgacs.orgresearchgate.net This synthesis starts with the reductive alkylation of methylamine (B109427) with tetrahydro-4H-pyran-4-one. acs.orgacs.orgresearchgate.net To enhance scalability and environmental friendliness, alternative reducing agents to sodium triacetoxyborohydride (B8407120) were investigated, with hydrazine (B178648) in the presence of a metal catalyst proving effective. acs.org The resulting N-methyl-(tetrahydropyran-4-yl)amine is then further functionalized. acs.orgacs.orgresearchgate.net This demonstrates a robust and scalable pathway to substituted aminomethyl-tetrahydropyrans.

Functionalization and Derivatization of the this compound Moiety

The primary amine of this compound is a key handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Amine Functionalization: Amidation, Alkylation, and Acylation Reactions

Amidation: The primary amine readily undergoes amidation reactions with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. diva-portal.orgsapub.orgmdpi.com These reactions are often facilitated by coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or by converting the carboxylic acid to a more reactive species. nih.gov The use of Lewis acid catalysts has also been explored for direct amidation of unprotected amino acids, which could be applicable here. nih.gov

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. monash.educsic.es This can be achieved through reductive amination with aldehydes or ketones, or by reaction with alkyl halides. monash.eduacs.org For example, N-methylation can be accomplished using reagents like sodium hydride and methyl iodide. monash.edu

Acylation: Acylation, a specific type of amidation, involves the introduction of an acyl group (R-C=O). Friedel-Crafts acylation, for instance, adds an acyl group to an aromatic ring, a reaction that could be used to modify derivatives of this compound that contain an aromatic moiety. byjus.comyoutube.com

Reaction TypeReagents/ConditionsProduct Type
AmidationCarboxylic acid, coupling agent (e.g., EDC, HATU)N-Acyl derivative
AlkylationAlkyl halide, base (e.g., K₂CO₃)N-Alkyl derivative (secondary/tertiary amine)
Reductive AminationAldehyde/Ketone, reducing agent (e.g., NaBH₃CN)N-Alkyl derivative
AcylationAcid chloride/anhydride, Lewis acid (for aromatic substrates)N-Acyl derivative/Aryl ketone

Modifications of the Oxane Ring System

While the tetrahydropyran ring is generally stable, it can undergo certain modifications. Ring-opening reactions, for instance, can occur under specific conditions, potentially leading to linear ether derivatives. researchgate.net However, for many applications, the integrity of the oxane ring is desired. More commonly, modifications involve the introduction of further substituents onto the ring, a process that would typically be designed into the initial synthesis of the ring itself rather than as a post-functionalization step. For example, starting with a substituted tetrahydropyran-4-one would lead to a correspondingly substituted final product.

Formation of Salt Forms and Co-crystals for Research Applications

Salt Formation: As a basic amine, this compound readily forms salts with various acids. scirp.org These salts, such as hydrochlorides or sulfates, often exhibit improved crystallinity, stability, and aqueous solubility compared to the free base, which is advantageous for research and development. google.com The formation of a hydrochloride salt, for example, is a common final step in synthetic procedures to facilitate purification and handling.

Mechanistic Investigations of Key Synthetic Transformations

The formation of this compound can be achieved through several key synthetic transformations. The mechanisms underpinning these reactions are crucial for optimizing reaction conditions and improving yields. Two plausible and widely employed synthetic routes involve the reduction of a nitrile precursor and the reductive amination of a corresponding aldehyde.

One of the most direct and efficient methods for the synthesis of this compound is through the reduction of 4-cyano-4-methyloxane. This transformation is typically achieved using powerful reducing agents capable of converting a nitrile to a primary amine. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

In a typical procedure involving catalytic hydrogenation, 4-cyano-4-methyloxane is subjected to a hydrogen atmosphere in the presence of a metal catalyst. A patent for pyridine (B92270) and pyrazine (B50134) derivatives as protein kinase modulators mentions the use of 4-cyano-4-methyloxane as a precursor, implying its reduction to the desired amine. google.com A general method for such a transformation involves the use of Raney Nickel (Raney Ni) as the catalyst in a solvent like methanol (B129727) saturated with ammonia. google.com The ammonia helps to suppress the formation of secondary and tertiary amine by-products.

The mechanism of this catalytic hydrogenation involves several key steps on the surface of the catalyst:

Adsorption: Both the nitrile and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved, and the hydrogen atoms become attached to the catalyst surface.

Nitrile Reduction: The nitrile group undergoes stepwise reduction. The carbon-nitrogen triple bond is sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine.

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

An alternative, though often less selective for large-scale synthesis, is the use of a chemical reductant like lithium aluminum hydride. The mechanism of LiAlH₄ reduction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon atom of the nitrile group. This is followed by subsequent hydride transfers and workup with water to protonate the resulting nitrogen species, ultimately yielding the primary amine.

Another viable synthetic route is the reductive amination of 4-methyl-tetrahydropyran-4-carbaldehyde. This two-step, one-pot reaction involves the initial formation of an imine, followed by its reduction. Reductive amination is a versatile method for forming C-N bonds. masterorganicchemistry.com

The reaction is typically carried out by treating the aldehyde with ammonia (or a source of ammonia like ammonium acetate) to form the corresponding imine. The imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the imine over the starting aldehyde. google.com

The mechanism of reductive amination proceeds as follows:

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. The reaction is often catalyzed by mild acid.

Reduction of the Imine: A hydride reducing agent, such as NaBH(OAc)₃, then delivers a hydride to the electrophilic carbon of the imine (or the corresponding iminium ion under acidic conditions), forming the final amine product. The selectivity of reagents like STAB is attributed to their reduced reactivity, which allows them to preferentially reduce the more electrophilic iminium ion over the aldehyde.

The choice between these synthetic strategies often depends on the availability of starting materials, desired scale of the reaction, and considerations regarding reagent toxicity and waste disposal.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methyloxan 4 Yl Methanamine Derivatives

Design and Synthesis of Analogues for SAR Exploration

The exploration of the structure-activity relationship (SAR) of a lead compound is a critical step in the drug discovery process. It involves the systematic design and synthesis of analogues to understand how different structural modifications influence biological activity. For derivatives of (4-Methyloxan-4-yl)methanamine, this process typically focuses on modifications of the tetrahydropyran (B127337) (THP) ring and the aminomethyl side chain.

The design of new analogues is often guided by computational modeling and a deep understanding of the target's binding site, if known. The primary goal is to introduce a diverse range of substituents to probe the effects of steric bulk, electronics, and hydrophobicity on the compound's interaction with its biological target.

A common synthetic strategy to generate a library of analogues involves the modification of key intermediates. For instance, starting from a suitable 4-substituted-4-methyl-tetrahydropyran precursor, a variety of amines can be introduced to modify the aminomethyl side chain. Furthermore, the tetrahydropyran ring itself can be substituted at various positions to explore additional SAR.

A hypothetical series of analogues designed to probe the SAR of the this compound scaffold is presented in the table below. This table illustrates how systematic modifications can be planned to investigate the importance of different structural features.

AnalogueR1 (on THP ring)R2 (on amine)R3 (on amine)Rationale for Modification
1 HHHParent compound
2 3-OHHHInvestigate impact of hydroxyl group on polarity and potential hydrogen bonding
3 3-FHHProbe the effect of an electron-withdrawing group
4 HCH3HAssess the influence of a small alkyl substituent on the amine
5 HHCH3Compare with analogue 4 for N-methylation effects
6 HCyclopropylHExplore the impact of a small, rigid ring on binding
7 4-OHHHInvestigate the effect of a hydroxyl group at the 4-position of the THP ring

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.orgjetir.org By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel analogues before their synthesis, thereby saving time and resources. jetir.org

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of synthesized analogues with their corresponding measured biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using the test set and other statistical validation techniques.

A 3D-QSAR study on a series of tetrahydropyran (THP) derivatives, which are structurally related to this compound, has been reported to be successful in rationalizing their inhibitory activities against serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov In this study, Comparative Molecular Field Analysis (CoMFA) was employed to generate 3D contour maps that visualize the regions around the molecules where steric and electrostatic properties are favorable or unfavorable for activity. For instance, the study found that steric fields played a more dominant role than electrostatic fields in determining the activity of these compounds. nih.gov The presence of a hydroxyl group on the THP ring was identified as a crucial factor for selectivity towards NET over SERT. nih.gov

The following table summarizes the key findings from a hypothetical QSAR study on a set of this compound derivatives, illustrating the types of insights that can be gained.

DescriptorCorrelation with ActivityInterpretation
LogP PositiveIncreased lipophilicity is favorable for activity.
Molecular Volume Negative (for bulky groups at R1)Large substituents on the THP ring are detrimental to activity.
Hydrogen Bond Donors (at R2/R3) PositiveThe presence of a primary or secondary amine is important for interaction with the target.
Electrostatic Potential (at THP oxygen) NegativeA more negative electrostatic potential around the ether oxygen enhances activity.

Pharmacophore Development and Ligand-Based Drug Design

When the three-dimensional structure of the biological target is unknown, ligand-based drug design strategies become invaluable. One such powerful technique is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net

The development of a pharmacophore model for a series of active this compound derivatives would typically involve:

Conformational Analysis: Generating a set of low-energy conformations for each of the active molecules.

Feature Identification: Identifying the common chemical features present in these active molecules.

Alignment: Superimposing the molecules based on these common features to generate a 3D arrangement.

Model Generation and Validation: Creating a pharmacophore model that encapsulates these key features and their spatial relationships. The model is then validated by its ability to distinguish between active and inactive compounds.

A study on tetrahydropyran (THP) derivatives successfully elucidated a three-point pharmacophore model that was crucial for their activity as serotonin and norepinephrine transporter inhibitors. nih.gov This model outperformed atom-based fitting methods in terms of its predictive statistics and the interpretability of the resulting contour maps. nih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the required features and are therefore likely to be active. This approach significantly accelerates the discovery of new hit compounds with diverse chemical scaffolds.

The key features of a hypothetical pharmacophore model for this compound derivatives might include:

A hydrogen bond donor feature corresponding to the primary or secondary amine.

A hydrophobic feature associated with the methyl group on the tetrahydropyran ring.

A hydrogen bond acceptor feature from the oxygen atom of the tetrahydropyran ring.

Defined spatial constraints between these features.

This pharmacophore can then guide the design of new analogues that better fit the model, leading to enhanced biological activity.

Biological and Pharmacological Investigations of 4 Methyloxan 4 Yl Methanamine Scaffolds

Target Identification and Validation Studies

The initial steps in drug discovery involve identifying and validating molecular targets that can be modulated by a new chemical entity. For scaffolds related to (4-methyloxan-4-yl)methanamine, these studies have spanned a range of enzymes and receptors.

Derivatives of the tetrahydropyran (B127337) scaffold have been investigated for their ability to modulate the activity of various enzymes, playing roles in a multitude of diseases.

One area of significant interest is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a therapeutic target for type 2 diabetes. nih.govresearchgate.net DPP-4 inhibitors, known as "gliptins," help to regulate blood glucose levels. researchgate.net A series of trifluoromethyl-substituted tetrahydropyran derivatives were designed as potent DPP-4 inhibitors. For instance, compound 28 , a derivative of omarigliptin, demonstrated an IC₅₀ of 4.2 nM, indicating potent in vivo efficacy. nih.gov The aminomethyl group is often crucial for interaction with the enzyme's active site. nih.gov

Furthermore, analogs of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol have been explored as inhibitors of mTOR kinase and phosphodiesterase 10A (PDE10A), which are relevant targets in cancer and schizophrenia, respectively. The core structure is instrumental in binding to the active sites of these enzymes, thereby inhibiting their function.

Another class of enzymes targeted by tetrahydropyran-based compounds is bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. This makes them promising candidates for the development of new antibiotics.

The following table presents enzyme inhibition data for various derivatives containing the aminomethyl-tetrahydropyran scaffold.

Table 1: Enzyme Inhibition by this compound Analogs
Compound/Analog Target Enzyme Inhibition (IC₅₀/Kᵢ) Reference
Compound 28 (omarigliptin derivative) Dipeptidyl Peptidase-4 (DPP-4) 4.2 nM (IC₅₀) nih.gov
Compound 12 Dipeptidyl Peptidase-4 (DPP-4) 0.0490 µM (IC₅₀) acs.org
Compound 14 Dipeptidyl Peptidase-4 (DPP-4) Nanomolar potency acs.org
Compound 8h Dipeptidyl Peptidase-4 (DPP-4) 4.54 nM (IC₅₀) researchgate.net
Compound 7f Dipeptidyl Peptidase-4 (DPP-4) 9.52 nM (IC₅₀) researchgate.net
1-((6-methoxy-2-oxo-2H-chromen- 4-yl) methyl) pyrrolidine-2,5-dione (2e ) α-Amylase Moderate Inhibition scirp.org
2-((7-chloro-2-oxo-2Hchromen-4-yl)methyl) isoindoline-1,3-dione (3d ) α-Amylase Significant Inhibition scirp.org

The this compound scaffold is also prevalent in ligands designed to interact with various receptors, particularly G protein-coupled receptors (GPCRs) and transporters.

Binding assays for monoamine transporters—dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET)—have been a key area of investigation. These transporters are critical in the regulation of neurotransmitter levels in the brain, and their modulation is a cornerstone of treatment for depression and other neurological disorders. A novel triple reuptake inhibitor, D-578 , which contains a pyran ring, exhibited nanomolar potency at all three monoamine transporters with Kᵢ values of 16.2 nM for DAT, 16.2 nM for SERT, and 3.23 nM for NET in rat brain synaptosomes. nih.gov Another compound, D-473 , showed a preference for SERT with Kᵢ values of 70.4 nM (DAT), 9.18 nM (SERT), and 39.7 nM (NET) in cloned human transporters. plos.org

Additionally, N-substituted piperidin-4-yl-methanamine derivatives, which are structurally related to the this compound scaffold, have been explored as antagonists for the CXCR4 chemokine receptor. nih.gov

The table below summarizes the receptor binding affinities for some tetrahydropyran-based compounds.

Table 2: Receptor Binding Affinities of this compound Analogs
Compound/Analog Target Receptor/Transporter Binding Affinity (Kᵢ) Reference
D-578 Dopamine Transporter (DAT) 16.2 nM (rat) nih.gov
D-578 Serotonin Transporter (SERT) 16.2 nM (rat) nih.gov
D-578 Norepinephrine Transporter (NET) 3.23 nM (rat) nih.gov
D-473 Dopamine Transporter (hDAT) 70.4 nM plos.org
D-473 Serotonin Transporter (hSERT) 9.18 nM plos.org
D-473 Norepinephrine Transporter (hNET) 39.7 nM plos.org
Meperidine Analog 69f Serotonin Transporter (SERT) 0.6 nM

Understanding how a ligand binds to its target protein is fundamental for structure-based drug design. For derivatives of this compound, molecular docking studies have been employed to elucidate these interactions.

In the context of DPP-4 inhibition, docking studies have shown that the aminomethyl group can form key interactions with amino acid residues in the active site of the enzyme. researchgate.netacs.org For instance, in a series of aminomethyl-piperidone-based DPP-4 inhibitors, excellent interactions with active site amino acids were observed. researchgate.net

Similarly, for monoamine transporter inhibitors, computational models have been developed to understand the binding modes. For paroxetine (B1678475) and its analogs containing a piperonylic moiety, the piperidine (B6355638) ring and a second aromatic moiety were shown to occupy the same region as paroxetine within the transporters. acs.org Docking studies of arylpiperazine derivatives as androgen receptor (AR) antagonists suggest that these compounds primarily bind to the AR ligand-binding pocket through hydrophobic interactions. mdpi.com

In Vitro Pharmacological Characterization

Following target identification, the biological effects of compounds are characterized in cellular models to assess their activity and potential for therapeutic use.

Cell-based assays are crucial for confirming the biological activity of a compound in a more complex physiological environment than a simple enzyme or receptor assay.

Derivatives of the this compound scaffold have shown promise in various cell-based assays. For example, 4-(aminomethyl)benzamides have been identified as potent entry inhibitors of Ebola and Marburg viruses in pseudovirus assays. acs.org In the realm of cancer research, pyran-based compounds have been shown to inhibit cancer cell growth by interfering with tubulin polymerization. mdpi.com

A critical aspect of pharmacological characterization is the assessment of a compound's cytotoxicity and its selectivity for cancer cells over normal cells.

Numerous studies have evaluated the cytotoxic effects of tetrahydropyran derivatives against a range of human cancer cell lines. For instance, enigmazole A, a phosphomacrolide containing a tetrahydropyran ring, exhibited significant cytotoxicity in the NCI 60-cell line screen with a mean GI₅₀ of 1.7 µM. scispace.com Certain coumarin (B35378) sulfonamide derivatives have also shown potent anti-proliferative activity against HeLa, HepG2, F10, and A549 cancer cell lines with IC₅₀ values in the low micromolar to nanomolar range. mdpi.com For example, derivative 43a showed an IC₅₀ of 0.36 µM against HeLa cells. mdpi.com

Selectivity is also a key consideration. In a study of dithiocarbamate (B8719985) complexes, the Zn(II) complex exhibited higher selectivity for a cancer cell line over a normal cell line. researchgate.net

The following table provides a summary of the cytotoxic activity of various compounds containing a tetrahydropyran or a related heterocyclic scaffold.

Table 3: Cytotoxicity of this compound Analogs and Related Compounds
Compound/Analog Cell Line Cytotoxicity (IC₅₀/GI₅₀) Reference
Enigmazole A NCI 60-cell line panel 1.7 µM (mean GI₅₀) scispace.com
Coumarin Sulfonamide 43a HeLa (Cervical Cancer) 0.36 µM mdpi.com
Coumarin Sulfonamide 43a HepG2 (Liver Cancer) 0.85 µM mdpi.com
Coumarin Sulfonamide 43a A549 (Lung Cancer) 2.56 µM mdpi.com
2-hydroxy-3-farnesyl-1,4-naphthoquinone (11a ) HT-29 (Colon Cancer) Significant inhibition mdpi.com
Betulinic Acid-Triazole Hybrid Bet-TZ1 A375 (Melanoma) 22.41 µM researchgate.net
Benzimidazole Derivative 4g T47D (Breast Cancer) 18.05 µM chemrevlett.com
Benzimidazole Derivative 2g T47D (Breast Cancer) 18.9 µM chemrevlett.com

Preclinical In Vivo Pharmacological Efficacy Research

Animal Models for Neurodegenerative Disorders Research

No studies were found that evaluated the efficacy of this compound in animal models of neurodegenerative disorders. The scientific community utilizes various animal models to study diseases like Alzheimer's, Parkinson's, and Huntington's disease, which are crucial for understanding disease progression and for the preclinical assessment of new therapeutic agents. nih.govnih.govuniv-paris13.fr However, there is no indication that this compound has been subjected to such testing.

Evaluation in Other Relevant Disease Models

There is no available research on the evaluation of this compound in any other in vivo disease models.

Mechanisms of Action Elucidation at Molecular and Cellular Levels

No studies elucidating the molecular or cellular mechanisms of action for this compound were found in the public domain. Research in this area would typically involve in vitro experiments to identify protein targets, signaling pathways, or cellular processes modulated by the compound.

Computational Chemistry and in Silico Methodologies Applied to 4 Methyloxan 4 Yl Methanamine

Molecular Docking and Virtual Screening for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Virtual screening, an extension of this, involves rapidly docking large libraries of compounds against a target protein to identify potential "hits" for further investigation.

For (4-Methyloxan-4-yl)methanamine, the process would begin by generating a low-energy 3D conformation of the molecule. This structure would then be docked into the binding sites of a panel of biological targets. The primary amine group of the compound is a key feature, capable of acting as a hydrogen bond donor and forming salt bridges with acidic residues (e.g., aspartic acid, glutamic acid) in a protein's active site. The ether oxygen of the oxane ring can act as a hydrogen bond acceptor.

Given its structural motifs, plausible protein targets could include monoamine transporters (such as those for serotonin (B10506) or norepinephrine), G-protein coupled receptors (GPCRs), or enzymes like kinases and proteases where amine interactions are critical. acs.org For instance, studies on similar aminomethyl-substituted scaffolds have explored their binding to O6-alkylguanine-DNA alkyltransferase, a DNA repair protein. nih.gov The selection of targets for a virtual screen would be guided by the therapeutic area of interest. The output of a docking simulation is typically a scoring function that estimates the binding free energy.

Illustrative Molecular Docking Results:

The following table presents a hypothetical outcome of a molecular docking screen for this compound against several classes of human proteins. The docking scores are represented in kcal/mol, where a more negative value indicates a more favorable predicted binding affinity.

Protein TargetTarget ClassPDB ID (Example)Hypothetical Docking Score (kcal/mol)Predicted Key Interactions
Dopamine Transporter (DAT)Monoamine Transporter4M48-6.8Salt bridge with Asp79; H-bond with Ser149
Serotonin Transporter (SERT)Monoamine Transporter5I6X-7.2Salt bridge with Asp98; H-bond with Tyr176
BACE-1Aspartic Protease5I3X-5.9H-bond with catalytic Asp32 and Asp228
Cathepsin KCysteine Protease3OVZ-5.5H-bond with Gly66; H-bond with Asn162

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results. It demonstrates the type of output generated from a virtual screening campaign.

Molecular Dynamics Simulations of Compound-Target Complexes

Following the identification of a promising binding pose from molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by treating molecules as dynamic entities and incorporating the effects of solvent (usually water) and ions. This method is crucial for assessing the stability of the predicted binding pose and for refining the understanding of the interactions. colab.wsnih.gov

An MD simulation would be initiated using the best-docked pose of this compound within its target protein. The system is solvated in a water box, and the simulation is run for a duration typically ranging from nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand with respect to its initial position, one can assess if the compound remains stably bound or if it diffuses away from the active site.

Flexibility of the Complex: The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding.

Interaction Persistence: The analysis can quantify the percentage of simulation time specific hydrogen bonds or salt bridges are maintained, providing insight into the most critical interactions for binding.

Binding Free Energy Calculation: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimate of the binding free energy than docking scores alone. nih.gov

Illustrative MD Simulation Analysis Metrics:

MetricDescriptionIllustrative Value for a Stable Complex
Ligand RMSDMeasures the deviation of the ligand's atoms from their initial docked position over time.< 2.5 Å
Protein RMSFMeasures the fluctuation of individual amino acid residues around their average positions.Low fluctuation (< 1.5 Å) in binding site residues
H-Bond OccupancyThe percentage of simulation time a specific hydrogen bond is present.> 75% for key interactions
MM/PBSA Binding EnergyA more accurate calculation of binding free energy from the simulation trajectory.-35 ± 5 kcal/mol

Note: The values in this table are representative examples for a hypothetically stable ligand-protein complex and serve for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nrel.gov These calculations solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies, which govern a molecule's reactivity and interaction potential.

For this compound, these calculations can determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the amine group would be an area of negative potential (a site for electrophilic attack or hydrogen bonding), while the amine hydrogens would be regions of positive potential.

Partial Charges: Assigns a partial charge to each atom in the molecule, quantifying the polarity of bonds and potential for electrostatic interactions.

Such data is invaluable for understanding why a molecule interacts with a biological target in a specific way and can guide the rational design of analogues with improved properties. chemrxiv.org

Computed Electronic Properties of this compound:

PropertyDescriptionComputed ValueSource/Method
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-9.5 eV (Approx.)DFT/B3LYP
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.+1.5 eV (Approx.)DFT/B3LYP
HOMO-LUMO GapEnergy difference between HOMO and LUMO, indicating chemical stability.11.0 eV (Approx.)DFT/B3LYP
Dipole MomentMeasure of the net molecular polarity.~1.5 DebyeDFT/B3LYP
Most Negative ESPLocation of highest electron density, prime site for H-bond donation.Amine NitrogenDFT Calculation

Note: The values in this table are typical results obtained from standard quantum chemical calculations and are provided for illustrative purposes.

Cheminformatics Analysis for Chemical Space Exploration and Library Design

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. sathyabama.ac.in For a single compound like this compound, cheminformatics analysis begins with the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They are essential for assessing "drug-likeness" and for comparing a molecule to others in large databases.

Key descriptors for this compound would be evaluated against common metrics like Lipinski's Rule of Five, which predicts oral bioavailability. This compound, being small and relatively simple, is expected to comply with these rules, making it an excellent starting point or fragment for drug design.

Furthermore, the this compound scaffold is ideal for the design of a combinatorial library. By defining points of variation (e.g., substitution on the amine, addition of substituents to the oxane ring), a virtual library of thousands of related compounds can be generated. Cheminformatics tools would then be used to:

Analyze Property Distribution: Calculate descriptors for the entire library to ensure the designed compounds fall within a desirable physicochemical property space (e.g., appropriate molecular weight, lipophilicity).

Ensure Diversity: Use clustering or other methods to ensure the library explores a wide and diverse range of chemical space.

Filter Undesirables: Remove compounds with undesirable features, such as reactive functional groups or violations of drug-likeness criteria.

This process enables the efficient design of a focused library of compounds around the core scaffold, maximizing the chances of discovering novel and active molecules. mdpi.com

Calculated Molecular Descriptors for this compound:

DescriptorValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight129.20 g/mol ≤ 500Yes
LogP (Octanol-Water Partition Coefficient)0.3≤ 5Yes
Hydrogen Bond Donors1 (from -NH2)≤ 5Yes
Hydrogen Bond Acceptors2 (from -NH2 and ring -O-)≤ 10Yes
Rotatable Bonds2--
Topological Polar Surface Area (TPSA)38.7 Ų≤ 140 ŲYes

Source: Descriptor values are computed by PubChem.

Advanced Analytical and Spectroscopic Characterization Techniques in 4 Methyloxan 4 Yl Methanamine Research

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of (4-Methyloxan-4-yl)methanamine. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique molecular formula.

For this compound (C₇H₁₅NO), the exact mass can be calculated and compared against the experimentally observed mass. The analysis is typically performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization methods that minimize fragmentation and preserve the molecular ion. The compound is often observed as its protonated adduct, [M+H]⁺, in positive ion mode.

Predicted mass spectrometry data for various adducts of this compound highlights the precision of HRMS. uni.lu For instance, the predicted m/z for the [M+H]⁺ adduct is 130.12265. uni.lu An experimental HRMS measurement yielding a value extremely close to this confirms the elemental formula C₇H₁₆NO⁺ for the ion, providing strong evidence for the compound's identity. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the isolated molecular ion is fragmented to produce a characteristic pattern that helps to piece together the molecular structure.

Adduct TypeMolecular FormulaPredicted m/zTechnique
[M+H]⁺C₇H₁₆NO⁺130.12265ESI-TOF, Orbitrap
[M+Na]⁺C₇H₁₅NNaO⁺152.10459ESI-TOF, Orbitrap
[M-H]⁻C₇H₁₄NO⁻128.10809ESI-TOF, Orbitrap

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of the carbon-hydrogen framework.

Stereochemical Assignment: While this compound itself is achiral, NMR is crucial for analyzing the conformation of the oxane ring and the relative orientation of its substituents. The tetrahydropyran (B127337) ring typically adopts a chair conformation. The spatial relationship between protons can be determined using coupling constants (J-values) and 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons on the ring would indicate a trans-diaxial relationship, while smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions. NOESY experiments can reveal through-space proximity between protons, such as between the axial protons and the axial methyl or methanamine group, helping to establish the dominant conformation in solution. uni-regensburg.de

Purity Determination: Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a sample without the need for an identical reference standard of the analyte. ox.ac.ukyoutube.com The method relies on comparing the integral of a specific analyte signal to the integral of a signal from an internal standard (calibrant) of known purity and mass. bwise.krmestrelab.com The purity of the analyte (Purityᵢ) can be calculated using the following equation:

Purityᵢ = (Iᵢ / Iᵣ) × (Nᵣ / Nᵢ) × (Mᵢ / Mᵣ) × (mᵣ / mᵢ) × Purityᵣ

Where:

I : Integral area of the signal

N : Number of protons giving rise to the signal

M : Molar mass

m : Weighed mass

Subscripts i and r : Refer to the analyte and the internal reference standard, respectively

ParameterAnalyte (this compound)Internal Standard (e.g., Maleic Acid)
Molar Mass (M)129.20 g/mol116.07 g/mol
Signal Used-CH₂-NH₂ (singlet)-CH=CH- (singlet)
Number of Protons (N)22
Weighed Mass (m)User-defined (e.g., 15.0 mg)User-defined (e.g., 10.0 mg)
Purity (Purityᵣ)To be determinedKnown (e.g., 99.9%)
Integral (I)Measured from spectrumMeasured from spectrum

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography provides unequivocal proof of molecular structure by mapping electron density in a single crystal. This technique yields a 3D model of the molecule, confirming connectivity and providing precise data on bond lengths, bond angles, and torsion angles in the solid state. researchgate.netnih.gov

Solid-State Structure Elucidation: For a compound like this compound, obtaining a suitable single crystal would allow for the definitive confirmation of its structure. The resulting crystallographic data would validate the connectivity of the methyl and aminomethyl groups to the C4 position of the oxane ring. nih.gov

Conformational Analysis: The crystal structure would reveal the solid-state conformation of the molecule. It is expected that the oxane ring would be in a chair conformation. X-ray analysis would determine whether the methyl and methanamine substituents occupy axial or equatorial positions. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonds between the primary amine (donor) and the oxane oxygen (acceptor) of neighboring molecules, which dictate the crystal packing arrangement. nih.govnih.gov While no public crystal structure for the parent compound is available, studies on similar tetrahydropyran derivatives confirm these principles.

Crystallographic ParameterDescriptionTypical Information Yielded
Space GroupDescribes the symmetry of the crystal lattice.Provides insight into molecular packing.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the basic repeating unit of the crystal.Defines the crystal system.
Bond Lengths & AnglesPrecise distances and angles between atoms.Confirms the chair conformation and substituent positions.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Indicates the quality of the structure refinement (lower is better).

Chromatographic Methods for Separation, Isolation, and Quantitative Analysis in Complex Mixtures

Chromatography encompasses a range of techniques essential for the purification and analysis of chemical compounds. nih.gov For this compound, both preparative and analytical chromatography are vital.

Separation and Isolation: Following its synthesis, the crude product is typically purified using column chromatography. researchgate.net Given the basic nature of the amine group, silica (B1680970) gel is a common stationary phase. To prevent peak tailing and irreversible adsorption, the mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol) is often modified with a small amount of a basic additive like triethylamine (B128534) or ammonium (B1175870) hydroxide.

Quantitative Analysis in Complex Mixtures: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for assessing purity and quantifying the compound in complex matrices.

HPLC: Due to its polarity and lack of a strong UV chromophore, derivatization might be employed for UV-based detection. However, coupling HPLC with a mass spectrometer (LC-MS) is a more powerful approach. nih.gov Reversed-phase (RP-HPLC) on a C18 column can be used, but peak shape may be poor for this basic amine. Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for such polar compounds. Mobile phases typically consist of acetonitrile (B52724) and water, with additives like formic acid or ammonium formate (B1220265) to ensure good peak shape and ionization efficiency for MS detection. google.com

GC: As a relatively volatile compound, this compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The primary amine may require derivatization (e.g., acylation or silylation) to improve its thermal stability and chromatographic behavior. core.ac.uk

MethodStationary PhaseTypical Mobile Phase/Carrier GasApplication
Column ChromatographySilica GelHexane/Ethyl Acetate with TriethylaminePost-synthesis purification and isolation.
RP-HPLCC18Acetonitrile/Water with Formic AcidPurity assessment and quantitative analysis (often with MS detection).
HILICSilica, Amide, or other polar phasesHigh organic solvent content (e.g., Acetonitrile) with aqueous bufferAnalysis of polar compounds, alternative to RP-HPLC.
GC-MSPolar or non-polar capillary column (e.g., DB-5)HeliumPurity and quantitative analysis, especially for volatile impurities. May require derivatization.

Applications Beyond Traditional Medicinal Chemistry

Use as a Chemical Building Block in Complex Molecule Synthesis

The primary and most established application of (4-Methyloxan-4-yl)methanamine is as a foundational element, or building block, in the multi-step synthesis of complex organic molecules. Chemical suppliers widely list it as a readily available reagent for this purpose. ambeed.com Its bifunctional nature, possessing both a nucleophilic primary amine and a stable tetrahydropyran (B127337) ring, allows for its incorporation into a variety of molecular scaffolds.

The tetrahydropyran (THP) moiety is a prevalent structural motif found in numerous natural products, valued for its conformational stability and potential to engage in hydrogen bonding interactions. The introduction of a methyl group at the C4 position, along with an aminomethyl group, provides a strategic point of diversification. This allows for the construction of compounds with specific three-dimensional arrangements, a critical aspect in the design of molecules with tailored properties.

Patents have cited the use of this compound (identified by its CAS number 65626-24-6) as a reactant in the synthesis of complex heterocyclic compounds, such as protein kinase modulators and dual modulators for mGluR5 and 5-HT2A receptors. google.comgoogle.com In these synthetic sequences, the primary amine of this compound serves as a key nucleophile, reacting with various electrophiles to form larger, more elaborate molecular structures. While these examples fall within the realm of medicinal chemistry, the synthetic strategies employed are broadly applicable and demonstrate the compound's utility in creating intricate molecular frameworks that could be adapted for other scientific applications.

Material Science Applications of this compound Derivatives

The integration of specific chemical moieties into polymers and other materials can impart unique and desirable properties. Derivatives of this compound hold potential for applications in material science, although specific research in this area is still emerging. The tetrahydropyran ring, for instance, is known to enhance stability and influence solubility characteristics. ambeed.com

One chemical supplier categorizes this compound hydrochloride under the umbrella of "Material Science" and more specifically within "Polymers," suggesting its potential role as a monomer or an additive in polymer synthesis. fluorochem.co.uk The primary amine group can be readily functionalized to introduce polymerizable groups or can act as a curing agent for epoxy resins. The incorporation of the substituted oxane ring into a polymer backbone could influence the material's thermal properties, mechanical strength, and surface characteristics.

Furthermore, the broader class of tetrahydropyran derivatives is gaining traction in materials development. For example, 4-methyltetrahydropyran (4-MeTHP), the parent structure lacking the aminomethyl group, has been investigated as a green and sustainable solvent for various chemical reactions, including those used in the synthesis of polymers. nih.govresearchgate.netnih.gov The favorable physicochemical properties of the tetrahydropyran ring system, such as its hydrophobicity and stability, are attributes that could be beneficially transferred to new materials derived from functionalized versions like this compound.

Catalysis Research Incorporating this compound Structures

In the field of catalysis, the design of organic ligands that coordinate to metal centers is crucial for controlling the activity, selectivity, and stability of catalysts. The primary amine functionality of this compound makes it a candidate for the synthesis of novel ligands for transition metal catalysts.

While direct studies on the catalytic applications of this compound are not extensively documented, the principle of using amine-containing ligands is well-established in catalysis. These ligands can coordinate to a variety of metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its performance in chemical transformations. For instance, some suppliers list the compound under their "Catalysts & Ligands" section, indicating its potential utility in this field. ambeed.com

Ethical Considerations and Regulatory Aspects in 4 Methyloxan 4 Yl Methanamine Research

Ethical Guidelines for Biological Testing and Animal Studies

The ethical framework for the biological testing of new chemical compounds like (4-Methyloxan-4-yl)methanamine is built on the foundational principles of ensuring the humane treatment of animals and the scientific validity of the research. While specific protocols for this compound are not publicly detailed, the general ethical guidelines for preclinical research, especially for potential kinase inhibitors, are well-established and rigorously enforced by regulatory bodies and institutional review boards.

Preclinical evaluation of a novel compound typically begins with a comprehensive series of in vitro assays to determine its biological activity and potential cytotoxicity before any animal studies are considered. srce.hr For a compound like this compound, which is cited in the context of protein kinase modulation, these initial tests would likely include:

Kinase Activity Assays: To determine the compound's inhibitory potency (often expressed as an IC50 value) against a panel of specific kinases. reactionbiology.com These assays are crucial for understanding the compound's mechanism of action and selectivity.

Cell-Based Assays: To assess the effect of the compound on various cellular processes, such as cell proliferation, apoptosis (programmed cell death), and specific signaling pathways in relevant human cancer cell lines.

Only after a compound demonstrates a promising profile in these non-animal models does the research progress to in vivo studies. The ethical conduct of animal research is governed by internationally recognized principles, often referred to as the 3Rs:

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.

Refinement: Minimizing any potential pain, suffering, or distress to the animals.

In the United States, all research involving animals must adhere to the Animal Welfare Act and is overseen by an Institutional Animal Care and Use Committee (IACUC). The IACUC is responsible for reviewing and approving all protocols for animal research, ensuring that the studies are ethically sound and scientifically justified.

For a potential kinase inhibitor, typical animal studies might involve rodent models, such as mice or rats, to evaluate the compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the biochemical and physiological effects of the drug on the body). nih.gov Efficacy studies often utilize xenograft models, where human cancer cells are implanted into immunocompromised mice to form tumors, which are then treated with the test compound to assess its anti-tumor activity.

Throughout these studies, strict ethical protocols are in place to monitor the health and well-being of the animals. This includes establishing humane endpoints, which are predetermined criteria for when an animal should be removed from a study, for example, if a tumor reaches a certain size or if the animal shows signs of significant distress.

Intellectual Property and Patent Landscape Analysis

The intellectual property (IP) surrounding a novel chemical compound is a critical aspect of the drug discovery and development process. Patents provide a period of exclusivity for the inventor, allowing them to commercialize their invention without direct competition, which is essential for recouping the substantial investment required for pharmaceutical research and development.

A key piece of intellectual property related to this compound is the international patent application WO2011012661A1, titled "Pyridine and pyrazine (B50134) derivatives as protein kinase modulators." google.com This patent, with Bayer Intellectual Property Gmbh listed as an applicant, discloses a series of compounds, including this compound, for their potential use as protein kinase modulators. google.com

A patent landscape analysis for a compound like this compound would involve several key areas of investigation:

Novelty and Inventive Step: For a patent to be granted, the invention must be new and not obvious to someone skilled in the art. In the case of a new chemical entity, the novelty lies in the compound's unique structure.

Scope of Claims: The claims of a patent define the legal boundaries of the protection. For pharmaceutical patents, claims can cover the compound itself (a "composition of matter" claim), the method of synthesizing the compound, pharmaceutical compositions containing the compound, and the use of the compound to treat specific diseases. The claims in WO2011012661A1 likely cover a genus of related chemical structures, with this compound being one specific example.

Freedom to Operate: A freedom-to-operate (FTO) analysis is conducted to determine if a particular action, such as developing and commercializing a drug, can be done without infringing on the valid patent rights of others.

Key Players and Filing Trends: Analyzing the patent landscape reveals the key pharmaceutical companies and research institutions active in a particular therapeutic area. For protein kinase inhibitors, the landscape is highly competitive, with numerous patents filed by major pharmaceutical companies. tandfonline.comtandfonline.com

The patenting strategy for a new drug candidate often involves filing a series of patents to build a robust IP portfolio. This can include patents on the initial lead compound, subsequent improved derivatives, new formulations, and new medical uses (second medical use patents). This layered approach helps to extend the period of market exclusivity and protect the significant investment in research and development.

Conclusion and Future Directions in 4 Methyloxan 4 Yl Methanamine Research

Summary of Key Research Findings and Methodological Advances

Research into (4-Methyloxan-4-yl)methanamine has yielded significant insights, primarily within the realm of medicinal chemistry and synthetic methodology. The compound itself is a stable, non-aromatic amine that serves as a versatile scaffold.

Key research findings have demonstrated its incorporation into larger, biologically active molecules. A notable example is its use as a key structural component in the development of potent and selective phosphodiesterase 2 (PDE2) inhibitors. google.com These inhibitors have therapeutic potential for treating cognitive and neurological disorders by modulating intracellular signaling pathways. google.com The 4-methyloxan-4-yl group is specifically listed as a possible substituent in patented compounds designed for this purpose. google.com

Furthermore, derivatives of this compound have been investigated for their antiparasitic properties. In a broad screening of compounds for activity against tropical diseases, a derivative was identified, indicating its potential as a scaffold in the development of new treatments for diseases like malaria, where drug resistance is a major challenge. verixiv.orgverixiv.org

Methodologically, the compound has been central to advances in synthetic organic chemistry. It has been utilized in sophisticated, iron-catalyzed multicomponent radical cross-coupling reactions to construct bicyclo[1.1.1]pentanes (BCPs). acs.org This novel approach uses the (4-methyloxan-4-yl) moiety to create BCPs that can act as bioisosteres for aryl groups, a cutting-edge strategy in medicinal chemistry to improve the physicochemical properties of drug candidates. acs.org

Table 1: Key Research Findings

Research Area Key Finding Significance Reference(s)
Medicinal Chemistry Incorporated into selective PDE2 inhibitors. Potential for developing therapeutics for neurological and cognitive disorders. google.com
Infectious Diseases Serves as a scaffold for antiplasmodial compounds. Provides a chemical starting point for new antimalarial drugs to combat resistance. verixiv.orgverixiv.org

| Synthetic Chemistry | Used as a key reactant in the synthesis of bicyclo[1.1.1]pentane (BCP) bioisosteres. | Enables the creation of novel 3D molecular architectures with potentially improved drug-like properties. | acs.org |

Identification of Emerging Trends and Opportunities for Future Research

The research trajectory for this compound points toward several emerging trends and significant opportunities for future investigation.

A dominant trend is the move toward three-dimensional molecular scaffolds in drug design to enhance properties such as solubility, metabolic stability, and target specificity, while moving away from the "flatland" of aromatic compounds. The use of the 4-methyloxan-4-yl group as a non-aromatic, saturated heterocyclic scaffold is a prime example of this trend. acs.org Its application in forming BCPs, which mimic aryl rings but with improved properties, is at the forefront of this movement. acs.org

Future research opportunities are abundant. A logical next step is the systematic exploration of this compound derivatives against a broader array of biological targets. Given its inclusion in PDE2 inhibitors, screening against other phosphodiesterase families or related enzymes could yield new therapeutic leads. google.com Likewise, the initial findings of antiparasitic activity warrant a more extensive investigation, including screening against other protozoan parasites like Leishmania and Trypanosoma species, which cause devastating tropical diseases. verixiv.orgverixiv.org

Furthermore, there is considerable scope for structure-activity relationship (SAR) studies. By systematically modifying the core structure—for instance, by altering the methanamine side chain or substituting the methyl group—researchers could fine-tune the biological activity and pharmacokinetic profiles of resulting compounds. This could lead to the optimization of lead compounds for various therapeutic areas.

Table 2: Future Research Opportunities

Research Avenue Description Potential Outcome
Expanded Biological Screening Test derivatives against a wider range of enzymes (e.g., other PDEs, kinases) and pathogens (e.g., various parasites, bacteria, viruses). Identification of new biological targets and therapeutic applications.
Structure-Activity Relationship (SAR) Studies Systematically modify the this compound scaffold and analyze the impact on biological efficacy and selectivity. Optimization of lead compounds with enhanced potency and better safety profiles.
Advanced Bioisostere Development Continue to use the scaffold to design and synthesize novel bioisosteres beyond BCPs for use in drug discovery programs. Creation of a toolbox of 3D structural motifs for medicinal chemists.

| Pharmacokinetic Profiling | Conduct in-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of compounds containing the 4-methyloxan-4-yl moiety. | A better understanding of how the scaffold influences the drug-like properties of a molecule. |

Potential Translational Pathways and Impact on Scientific Disciplines

The research surrounding this compound has clear potential for translation from the laboratory to clinical and industrial applications, with a corresponding impact on several scientific disciplines.

The most direct translational pathway is in pharmaceutical development . The work on PDE2 inhibitors could lead to the development of novel drugs for neurodegenerative diseases, such as Alzheimer's, or for cognitive enhancement. google.com Similarly, the antiparasitic research could result in new, urgently needed medicines to treat malaria, especially in regions with high levels of drug resistance. verixiv.orgverixiv.org The Indian pharmaceutical sector, for example, is a major producer of bulk drugs and could play a role in manufacturing such novel active pharmaceutical ingredients (APIs). environmentclearance.nic.in

The impact of this compound extends across multiple scientific fields:

Medicinal Chemistry : It provides a proven, valuable, and non-flat scaffold that helps chemists escape the limitations of traditional aromatic structures. Its utility in creating complex molecules with improved physicochemical properties makes it an important tool in modern drug design. acs.org

Organic Synthesis : The compound drives innovation in synthetic methods. The development of iron-catalyzed reactions to create BCPs from this scaffold is a testament to its role in advancing synthetic capabilities. acs.org

Pharmacology : New molecules derived from this compound serve as chemical probes to investigate complex biological systems. For example, the selective PDE2 inhibitors developed from this scaffold help pharmacologists better understand the role of this enzyme in neuronal function and disease. google.com

Materials Science : While less explored, derivatives of this compound could be used to create specialty chemicals and functional materials, leveraging the unique structural and electronic properties of the oxane ring.

Q & A

Q. Key Optimization Parameters :

  • Temperature control (0–80°C) to prevent side reactions.
  • Purification via column chromatography or recrystallization for >95% purity.

How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Basic Research Focus
Structural validation requires a combination of analytical methods:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups on the oxane ring appear as singlets (δ 1.2–1.5 ppm), while the methanamine proton resonates near δ 2.8–3.2 ppm .
    • ¹³C NMR : The oxane ring carbons are observed at δ 60–80 ppm, with the methyl group at δ 20–25 ppm .
  • IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-O-C ether vibrations (1100–1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 157 for the free base) and fragmentation patterns validate the backbone .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

What are the key physicochemical properties of this compound that influence its stability in experimental conditions?

Basic Research Focus
Critical properties include:

Property Value/Range Impact on Stability
Solubility 10–20 mg/mL in water (HCl salt)Hydrophilicity aids bioavailability but may require buffering for pH-sensitive assays .
pKa ~9.5 (amine group)Protonation state affects reactivity in aqueous media .
Melting Point 120–140°C (HCl salt)Thermal stability during storage and handling .

Advanced Consideration : Oxidative degradation under light exposure necessitates storage in amber vials at –20°C .

How do steric and electronic effects of substituents on the oxane ring influence the reactivity of this compound derivatives in nucleophilic reactions?

Advanced Research Focus
Substituents alter reaction pathways:

  • Electron-Withdrawing Groups (e.g., -F) : Increase electrophilicity of the oxane ring, enhancing reactivity in SN2 reactions (e.g., with thiols or amines) .
  • Steric Hindrance (e.g., -CH₃) : Reduces reaction rates at the 4-position but stabilizes intermediates in ring-opening reactions .

Q. Methodological Strategy :

  • Use Hammett constants (σ) to predict electronic effects.
  • Compare kinetic data (e.g., k values) for substituted analogs to quantify steric impacts .

What strategies are effective in resolving contradictory biological activity data for this compound analogs across different assay systems?

Advanced Research Focus
Discrepancies often arise from assay-specific variables:

  • Cell Permeability Differences : LogP values >2 may enhance membrane penetration in cell-based assays but reduce solubility in biochemical assays .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. rodent) can reveal species-specific degradation pathways .

Q. Resolution Workflow :

Validate target engagement using SPR or ITC.

Cross-test analogs in orthogonal assays (e.g., enzymatic vs. cell-based).

Apply cheminformatics tools (e.g., molecular dynamics) to model assay-specific interactions .

How can computational modeling predict the binding interactions of this compound derivatives with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses with targets like GPCRs or enzymes. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the oxane ring .
  • QSAR Models : Corrogate substituent effects (e.g., -OCH₃, -F) with IC₅₀ values to prioritize synthetic targets .
  • MD Simulations : Assess binding stability over 100-ns trajectories to filter false positives .

Validation : Cross-reference computational hits with experimental SAR data from patent literature .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(4-Methyloxan-4-yl)methanamine
Reactant of Route 2
(4-Methyloxan-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.